molecular formula C15H11N3O6 B14355336 N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide CAS No. 93577-06-1

N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide

Cat. No.: B14355336
CAS No.: 93577-06-1
M. Wt: 329.26 g/mol
InChI Key: CXNIWDVERRWLFG-UHFFFAOYSA-N
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Description

N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide is a complex organic compound characterized by its nitro and phenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the nitration of phenol to produce 4-nitrophenol, followed by further nitration to obtain 2,4-dinitrophenol. This intermediate is then reacted with 4-nitrophenoxybenzene under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions, utilizing controlled environments to ensure safety and efficiency. The use of automated reactors and precise temperature control is crucial to maintain the desired reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing cellular processes. The phenoxy groups may interact with hydrophobic pockets in proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide is unique due to its combination of nitro and phenoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

93577-06-1

Molecular Formula

C15H11N3O6

Molecular Weight

329.26 g/mol

IUPAC Name

N-[2-nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide

InChI

InChI=1S/C15H11N3O6/c1-2-15(19)16-13-8-7-12(9-14(13)18(22)23)24-11-5-3-10(4-6-11)17(20)21/h2-9H,1H2,(H,16,19)

InChI Key

CXNIWDVERRWLFG-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=C(C=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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